Ethylhexylglycerin

Description

Properties

IUPAC Name |

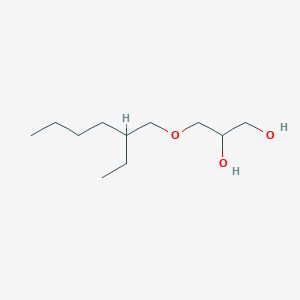

3-(2-ethylhexoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3/c1-3-5-6-10(4-2)8-14-9-11(13)7-12/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZPCONIKBICGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990652 | |

| Record name | 3-[(2-Ethylhexyl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70445-33-9 | |

| Record name | 3-[(2-Ethylhexyl)oxy]-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70445-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhexylglycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070445339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylhexylglycerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[(2-Ethylhexyl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLHEXYLGLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/147D247K3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Ethylhexylglycerin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexylglycerin, a versatile glycerol ether, has garnered significant attention in the pharmaceutical and cosmetic industries for its multifunctional properties, including its role as a potentiating agent for preservatives, a skin-conditioning agent, and an emollient. This technical guide provides an in-depth exploration of the primary synthesis pathways of this compound, with a focus on the underlying reaction mechanisms. While a detailed quantitative analysis of the reaction kinetics remains an area for further investigation, this document compiles and presents the available data on reaction conditions and provides a qualitative discussion of the kinetic aspects based on analogous chemical transformations. Detailed experimental protocols derived from scientific literature and patent filings are presented to offer practical insights for laboratory-scale synthesis.

Introduction

This compound, chemically known as 3-(2-ethylhexyloxy)propane-1,2-diol, is a high-purity glycerol monoalkylether. Its molecular structure, featuring a 2-ethylhexyl group linked to a glycerol backbone via an ether bond, imparts a unique combination of hydrophilic and hydrophobic properties. This amphiphilicity is central to its utility in a wide range of formulations. This guide aims to provide a thorough understanding of the chemical synthesis of this important compound.

Synthesis Pathways

The industrial production of this compound predominantly follows two main synthetic routes. Both pathways are variations of the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide.

Two-Step Synthesis from 2-Ethylhexanol and Epichlorohydrin

This is the most commonly cited and commercially practiced route for this compound synthesis. It proceeds in two distinct steps:

-

Formation of 2-Ethylhexyl Glycidyl Ether: 2-Ethylhexanol is reacted with epichlorohydrin in the presence of a catalyst to form the intermediate, 2-ethylhexyl glycidyl ether. This reaction is a classic example of a base-catalyzed nucleophilic substitution.

-

Ring-Opening (Hydrolysis) of 2-Ethylhexyl Glycidyl Ether: The epoxy ring of the intermediate is then opened through hydrolysis to yield the final product, this compound. This step can be catalyzed by either acids or bases, or it can be carried out under high-temperature and high-pressure conditions.

One-Step Synthesis from 2-Ethylhexanol and 3-Chloro-1,2-propanediol

An alternative pathway involves the direct reaction of 2-ethylhexanol with 3-chloro-1,2-propanediol in the presence of a base. This method is a direct Williamson ether synthesis where the alkoxide of 2-ethylhexanol displaces the chloride ion from 3-chloro-1,2-propanediol.

Below is a diagram illustrating the primary two-step synthesis pathway.

Reaction Kinetics

Step 1: Formation of 2-Ethylhexyl Glycidyl Ether

This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism. The rate of this reaction is dependent on the concentration of both the alkoxide of 2-ethylhexanol and epichlorohydrin.

Rate ≈ k[2-Ethylhexoxide][Epichlorohydrin]

Several factors influence the rate of this step:

-

Base: A strong base is required to deprotonate the 2-ethylhexanol to form the more nucleophilic alkoxide. The choice and concentration of the base are critical.

-

Catalyst: Phase transfer catalysts are often employed in industrial processes to facilitate the reaction between the aqueous phase (containing the base) and the organic phase (containing the alcohol and epichlorohydrin).

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can promote side reactions.

-

Solvent: The choice of solvent can significantly impact the reaction rate by influencing the solubility of the reactants and the solvation of the nucleophile.

Step 2: Ring-Opening (Hydrolysis)

The hydrolysis of the epoxide ring can be either acid-catalyzed or base-catalyzed.

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the epoxide oxygen, which makes the epoxide carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: The reaction proceeds via the nucleophilic attack of a hydroxide ion on the epoxide carbon.

The rate of hydrolysis is influenced by:

-

pH: The reaction is significantly faster under both acidic and alkaline conditions compared to neutral pH.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

Catalyst: The concentration and type of acid or base catalyst directly affect the reaction rate.

Quantitative Data

The following tables summarize the quantitative data on reaction conditions and yields for the synthesis of this compound and its intermediate, as reported in various sources.

Table 1: Synthesis of 2-Ethylhexyl Glycidyl Ether

| Reactants | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (2-Ethylhexanol:Epichlorohydrin) | Yield (%) | Purity (%) | Reference |

| 2-Ethylhexanol, Epichlorohydrin | SnCl₄ | 70-75 | 0.58 | 1:1.1 | 81 (of chlorohydrin ether) | - | Patent |

| 2-Ethylhexanol, Epichlorohydrin | Tetra-n-butyl ammonium bromide, NaOH | 40 | 12 | 1:2 | - | - | Patent |

| 2-Ethylhexanol, Epichlorohydrin | Lewis Acid | - | - | - | - | - | [1] |

Table 2: Synthesis of this compound

| Starting Material | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Ethylhexyl Glycidyl Ether | Water (Hydrolysis) | - | - | >99.0 | >99.0 | [2] |

| 2-Ethylhexyl Glycidyl Ether | Boron trifluoride diethyl etherate, then formic acid and water | 10-20, then 50-55 | 2, then 3 | 56 | 48.3 | Patent |

| 2-Ethylhexanol, 3-Chloro-1,2-propanediol | NaOH | 90 | 0.67 | 92.4 | 99.7 | Patent |

| 2-Ethylhexyl Glycidyl Ether | Water, Organic Solvent | 80-120 | 15-25 | - | 99.56-99.63 | Patent |

| 2-Ethylhexyl Glycidyl Ether | Gas Phase Hydrolysis | 250-350 | - | High | High | Patent |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, compiled from the literature.

Protocol 1: Two-Step Synthesis via 2-Ethylhexyl Glycidyl Ether

Step 1: Synthesis of 2-Ethylhexyl Glycidyl Ether

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge 2-ethylhexanol and a Lewis acid catalyst (e.g., SnCl₄).

-

Addition of Epichlorohydrin: Heat the mixture to the desired reaction temperature (e.g., 70-75 °C). Add epichlorohydrin dropwise to the reaction mixture while maintaining the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) until the desired conversion is achieved.

-

Work-up: After the reaction is complete, the crude product, primarily the chlorohydrin ether of 2-ethylhexanol, is obtained.

-

Dehydrochlorination: The chlorohydrin ether is then dehydrochlorinated using a base, such as sodium hydroxide, often in the presence of a phase transfer catalyst, to yield 2-ethylhexyl glycidyl ether.

-

Purification: The resulting 2-ethylhexyl glycidyl ether is purified by vacuum distillation.

Step 2: Hydrolysis of 2-Ethylhexyl Glycidyl Ether to this compound

-

Reaction Setup: Charge the purified 2-ethylhexyl glycidyl ether and water into a reactor.

-

Hydrolysis: The hydrolysis can be carried out under different conditions:

-

Catalytic Hydrolysis: Add an acid or base catalyst and heat the mixture to a specified temperature (e.g., 80-120 °C) for a set duration (e.g., 15-25 hours).

-

High-Temperature/Pressure Hydrolysis: Heat the mixture to a higher temperature (e.g., 250-350 °C) in a pressurized reactor.

-

-

Work-up: After the reaction, the mixture is cooled, and the organic and aqueous layers are separated. The organic layer containing the crude this compound is washed with water.

-

Purification: The final product is purified by vacuum distillation to obtain high-purity this compound.

Protocol 2: One-Step Synthesis from 2-Ethylhexanol and 3-Chloro-1,2-propanediol

-

Reaction Setup: In a pre-mixing tank, stir sodium hydroxide and 2-ethylhexanol (isooctanol) in a 1.5:1 molar ratio.

-

Preheating: Preheat the mixture to 90 °C in a storage tank. Separately, preheat 3-chloro-1,2-propanediol to 90 °C.

-

Reaction: Pump the two preheated raw materials into a microreactor at a specific flow ratio (e.g., 1:1.3). The reaction occurs within the microreactor at 90 °C for a short residence time (e.g., 40 minutes).

-

Work-up: Adjust the pH of the crude product to 7 with hydrochloric acid solution and cool to room temperature. Separate the oil and water phases. Wash the organic phase twice with water.

-

Purification: Purify the organic phase by molecular distillation under vacuum (40-50 Pa) and collect the fraction at 138±3 °C to obtain pure this compound.

Conclusion

The synthesis of this compound is a well-established process in industrial chemistry, with the two-step route from 2-ethylhexanol and epichlorohydrin being the most prevalent. While detailed kinetic studies are lacking in the public domain, a solid understanding of the reaction mechanisms and the influence of various parameters allows for the effective control and optimization of the synthesis. The experimental protocols provided in this guide offer a practical foundation for researchers and professionals in the field. Further research into the reaction kinetics would be invaluable for the fine-tuning of industrial processes and the development of more efficient and sustainable synthesis methods.

References

Mechanism of action of Ethylhexylglycerin on microbial cell walls

An In-depth Technical Guide on the Mechanism of Action of Ethylhexylglycerin on Microbial Cell Walls

Introduction

This compound (EHG), chemically known as 3-(2-ethylhexyloxy)propane-1,2-diol, is a versatile and globally approved multifunctional ingredient in the cosmetic and personal care industry.[1] Derived from vegetable glycerin, it serves as a skin conditioning agent, an emollient, and a deodorant active.[1][2] However, its most significant application for researchers and formulation scientists lies in its potent antimicrobial properties and its role as a preservative booster.[3] EHG enhances the efficacy of traditional preservatives like phenoxyethanol, allowing for lower concentrations and creating milder formulations.[3][4] This guide provides a detailed examination of the core mechanism by which this compound exerts its antimicrobial effects, focusing on its interaction with the microbial cell envelope.

Core Mechanism of Action: Disruption of the Cell Membrane

The primary antimicrobial mechanism of this compound is the disruption of the microbial cell membrane's integrity.[1][5] As an amphiphilic molecule with surfactant properties, EHG reduces the interfacial tension at the surface of the microbial cell.[3][6] This action weakens the cell membrane, making it more permeable and susceptible to damage.[1] This disruption is the initiating event that leads to a cascade of downstream effects, culminating in cell death.

The consequences of this membrane impairment are multifaceted:

-

Increased Permeability: The compromised membrane loses its selective barrier function.

-

Leakage of Cellular Constituents: Essential intracellular components, such as ions, ATP, and macromolecules like DNA and RNA, leak out of the cell.[5][7]

-

Disruption of Energy Metabolism: The membrane's inability to maintain the proton motive force leads to a collapse in cellular energy production.[5][7]

-

Morphological Deformities: Severe membrane damage results in visible structural changes to the microbial cell.[5][7]

While the term "cell wall" is often used broadly, the primary target of EHG is the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria, and the outer membrane of Gram-negative bacteria. There is no significant evidence to suggest a direct interaction with or degradation of the peptidoglycan layer of the bacterial cell wall.

Synergistic Activity as a Preservative Booster

This compound is highly effective at potentiating, or boosting, the antimicrobial activity of other preservatives, notably phenoxyethanol (PE).[8] This synergistic effect is a direct result of EHG's primary mechanism. By damaging the cell membrane integrity, EHG creates entry points for other antimicrobial molecules to penetrate the cell more easily and reach their intracellular targets.[6] For instance, a combination of sub-lethal concentrations of EHG (0.075%) and PE (0.675%) leads to rapid killing of E. coli, while each substance alone shows insignificant effects at those concentrations.[5][8] This allows formulators to significantly reduce the concentration of traditional preservatives, mitigating potential irritation while maintaining robust microbial protection.[4]

Quantitative Antimicrobial Efficacy Data

The efficacy of this compound, alone and in combination with other preservatives, has been quantified through various studies. The following tables summarize key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Strain | MIC (%) | MIC (ppm) |

| Staphylococcus aureus (Gram-positive bacterium) | ATCC 6538 | 0.15%[9] | 1500[9] |

| Escherichia coli (Gram-negative bacterium) | ATCC 8739 | 0.20%[9] | 2000[9] |

| Pseudomonas aeruginosa (Gram-negative bacterium) | ATCC 9027 | 0.15%[9] | 1500[9] |

| Candida albicans (Yeast) | ATCC 10231 | 0.15%[9] | 1500[9] |

| Aspergillus brasiliensis (Mold) | ATCC 16404 | 0.15%[9] | 1500[9] |

| Note: One study reported a MIC of 1.5% for the same panel of microorganisms in an emulsion base, which may reflect the influence of the formulation on ingredient availability.[10][11] |

Table 2: Synergistic Bactericidal Activity of this compound with Phenoxyethanol against E. coli [7][8]

| Test Substance | Concentration | Log Reduction in CFU/ml (after 30 mins) |

| Phenoxyethanol (PE) | 0.675% | No significant reduction |

| This compound (EHG) | 0.075% | No significant reduction |

| PE + EHG | 0.675% + 0.075% | > 5.0 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protocol 1: Analysis of Cell Membrane Potential using DiSC₃(5) Dye

This protocol assesses the integrity of the cytoplasmic membrane by measuring its potential. Depolarization of the membrane leads to the release of the voltage-sensitive dye DiSC₃(5) and a corresponding increase in fluorescence.

Materials:

-

Bacterial culture in mid-logarithmic growth phase.

-

5 mM HEPES buffer with 5 mM glucose (for E. coli) or 20 mM glucose (for S. aureus), pH 7.2-7.4.[12]

-

DiSC₃(5) stock solution (e.g., 400 µM in ethanol or DMSO).[12][13]

-

KCl stock solution (e.g., 4 M).[12]

-

This compound test solutions.

-

Fluorometer or fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm).[12]

Methodology:

-

Cell Preparation:

-

Dye Loading and K⁺ Equilibration:

-

Add DiSC₃(5) to the cell suspension to a final concentration of 0.8-2 µM.[12][13] Incubate at room temperature with shaking for at least 40-60 minutes to allow for dye uptake and fluorescence quenching.[12]

-

Add KCl to a final concentration of 100-200 mM to equilibrate the cytoplasmic and external K⁺ concentrations.[12]

-

-

Measurement:

-

Transfer 2 ml of the cell/dye suspension to a cuvette.

-

Record the stable baseline fluorescence for approximately 100 seconds.

-

Add the desired concentration of this compound (or a control agent like gramicidin) to the cuvette.

-

Immediately begin recording the change in fluorescence intensity. An increase in fluorescence indicates membrane depolarization.[14] Continue recording until the signal plateaus.

-

Protocol 2: Assessment of Metabolic Activity via ATP Bioluminescence Assay

This assay quantifies the level of intracellular ATP as an indicator of metabolic activity and cell viability. A loss of membrane integrity leads to ATP leakage and a rapid decrease in the cellular ATP pool.

Materials:

-

Bacterial culture treated with EHG for specified time points.

-

ATP Bioluminescence Assay Kit (containing ATP releasing reagent, luciferase, and D-luciferin substrate).

-

Opaque-walled 96-well plates.

-

Luminometer.

Methodology:

-

Sample Preparation:

-

Prepare a bacterial suspension (e.g., 10⁷ cfu/ml) in a suitable buffer (e.g., PBS).

-

Expose the cells to various concentrations of this compound for the desired time (e.g., 30 minutes). Include untreated controls.

-

-

ATP Lysis and Detection:

-

Measurement:

-

Place the plate in a luminometer and measure the luminescence (Relative Light Units, RLU).

-

The light intensity is directly proportional to the ATP concentration, which reflects the number of viable, metabolically active cells.[16] A significant decrease in RLU compared to the control indicates antimicrobial activity.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. This compound In Body Care Products - Knowde Periodical [periodical.knowde.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Octoxyglycerin | Cosmetic Ingredients Guide [ci.guide]

- 7. researchgate.net [researchgate.net]

- 8. This compound Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kuraray.eu [kuraray.eu]

- 10. researchgate.net [researchgate.net]

- 11. thaiscience.info [thaiscience.info]

- 12. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 13. frontiersin.org [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ATP Assays | What is an ATP Assay? [promega.jp]

An In-depth Technical Guide to the Degradation of Ethylhexylglycerin: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexylglycerin (EHG), chemically known as 3-(2-ethylhexyloxy)propane-1,2-diol, is a globally approved, multifunctional cosmetic ingredient. It serves as a skin conditioning agent, emollient, and humectant. Furthermore, it is widely used as a preservative booster, enhancing the efficacy of traditional preservatives and allowing for their use at lower concentrations. While this compound is known for its stability, particularly when stabilized with antioxidants like tocopherol, understanding its potential degradation under various stress conditions is crucial for ensuring the safety, quality, and shelf-life of pharmaceutical and cosmetic formulations.[1][2][3] This technical guide provides a comprehensive overview of the known and potential degradation products and pathways of this compound, based on available scientific literature.

Degradation Pathways and Products

The degradation of this compound is primarily influenced by oxidative stress, while its ether linkage confers stability against hydrolysis.[1][2] The presence of a 1,2-diol functional group also makes it susceptible to oxidative cleavage. Unstabilized this compound, when exposed to air over time, can decompose into a complex mixture of impurities.[1]

Oxidative Degradation

Oxidative degradation is the most significant pathway for the breakdown of unstabilized this compound.[1][4] The ether linkage and the secondary alcohol group are potential sites for oxidation. Primary oxidation reactions can lead to the formation of a variety of degradation products, including:

These initial degradation products are often reactive and can undergo secondary reactions with each other, leading to a complex impurity profile in aged, unstabilized this compound.[1][4]

A key oxidative reaction for this compound is glycol cleavage , owing to its vicinal diol structure.[4] This reaction would involve the breaking of the carbon-carbon bond between the two hydroxyl-bearing carbons, potentially leading to the formation of aldehydes.

Proposed Oxidative Degradation Pathway of this compound

Caption: Proposed oxidative degradation pathways for unstabilized this compound.

Hydrolytic Degradation

This compound is an ether and is noted to be stable against hydrolysis.[2] This is in contrast to esters, which are more susceptible to cleavage by lipolytic enzymes.[2] Forced degradation studies have been conducted under acidic and basic conditions, but specific hydrolysis products have not been identified in the available literature, suggesting a high degree of stability.

Thermal and Photolytic Degradation

Forced degradation studies have also subjected this compound to thermal and photolytic stress. While these studies are essential for establishing the stability-indicating nature of analytical methods, the specific degradation products formed under these conditions have not been characterized in the reviewed scientific literature. This compound is known to be prone to oxidative discoloration at high temperatures (around 300°C).[5]

Biodegradation

While specific studies on the biodegradation pathway of this compound are not detailed in the literature, a plausible pathway can be inferred from the metabolism of other alkyl glyceryl ethers. The microbial degradation of plasticizers containing 2-ethylhexanol has been shown to produce 2-ethylhexanol as a metabolite.[6][7] This suggests that cleavage of the ether bond is a likely step in the biodegradation of this compound.

The general pathway for the degradation of similar glycerol ethers involves:

-

Ether Bond Hydrolysis: The ether linkage is cleaved, releasing the alkyl chain and the glycerol backbone. In the case of this compound, this would likely yield 2-ethylhexanol and glycerol .

-

Oxidation: The released alcohol (2-ethylhexanol) and glycerol can be further oxidized by microbial enzymes. 2-ethylhexanol can be oxidized to 2-ethylhexanoic acid .[8] Glycerol is a readily metabolizable carbon source.

Proposed Biodegradation Pathway of this compound

Caption: A plausible biodegradation pathway for this compound.

Quantitative Data on Degradation Products

A thorough review of the available scientific literature did not yield specific quantitative data on the degradation products of this compound under various stress conditions. While studies have been conducted to develop stability-indicating analytical methods, they have focused on the validation of the method's ability to separate the parent compound from its degradation products, rather than identifying and quantifying those products. One study using gas chromatography on aged, unstabilized this compound showed numerous additional peaks representing unknown degradation products, with an amount of up to 2.5%.[1] However, the individual components of this 2.5% were not identified or quantified.

Therefore, at present, a table summarizing quantitative data on this compound degradation products cannot be constructed from publicly available information.

Experimental Protocols

A key study in the development of a stability-indicating method for this compound outlines a detailed protocol for forced degradation studies. This protocol is crucial for any researcher investigating the stability of this compound.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to validate a stability-indicating analytical method.

Materials:

-

This compound (EHG) drug substance

-

1 N Hydrochloric acid (HCl)

-

1 N Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Acetone (solvent)

-

Controlled temperature oven

-

Photostability chamber

Methodology:

-

Acid Hydrolysis:

-

Expose the drug substance to 1 N HCl.

-

Reflux the mixture for 24 hours.

-

After exposure, prepare a solution of the sample in acetone for analysis.[9]

-

-

Base Hydrolysis:

-

Expose the drug substance to 1 N NaOH.

-

Reflux the mixture for 24 hours.

-

After exposure, prepare a solution of the sample in acetone for analysis.[9]

-

-

Oxidative Degradation:

-

Expose the drug substance to 30% aqueous H₂O₂.

-

Keep the mixture at room temperature for 24 hours.

-

After exposure, prepare a solution of the sample in acetone for analysis.[9]

-

-

Thermal Degradation:

-

Place a sample of the drug substance in a controlled temperature oven at 60°C for 5 days.

-

After exposure, prepare a solution of the sample in acetone for analysis.[9]

-

-

Photolytic Degradation:

-

Expose the sample to photolytic conditions for 7 days as per ICH guidelines.

-

After exposure, prepare a solution of the sample in acetone for analysis.[9]

-

Analysis:

-

Analyze the stressed samples using a validated stability-indicating method (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID).

-

Quantify the amount of remaining EHG and any impurities or degradation products.

-

Calculate the mass balance (% assay + % impurities + % degradation products) for all stressed samples.[9]

Experimental Workflow for Forced Degradation Studies

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Synthesis Impurities

It is important to distinguish degradation products from impurities that may be present from the synthesis process. The common synthesis of this compound involves the reaction of 2-ethylhexanol and epichlorohydrin, followed by a ring-opening reaction.[10] Process-related impurities that have been identified include:

These are typically monitored in the quality control of the raw material.

Conclusion

The stability of this compound is a critical factor in its use in cosmetic and pharmaceutical products. While it is generally stable, particularly when formulated with antioxidants, unstabilized this compound is susceptible to oxidative degradation. The primary degradation pathways involve oxidation of the ether and alcohol functionalities, as well as potential glycol cleavage, leading to the formation of alcohols, ketones, aldehydes, and carboxylic acids. Biodegradation is likely to proceed via ether bond cleavage to yield 2-ethylhexanol and glycerol, which are then further metabolized.

A significant gap in the current public knowledge is the specific identification and quantification of degradation products formed under various stress conditions. The provided experimental protocol for forced degradation studies serves as a valuable starting point for researchers aiming to further elucidate the degradation profile of this compound. Such studies, coupled with advanced analytical techniques like GC-MS and NMR, would be instrumental in fully characterizing the degradation products and pathways, thereby contributing to the development of safer and more stable formulations.

References

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. This compound (OCTOGLYCERIN) - Ataman Kimya [atamanchemicals.com]

- 3. This compound | Octoxyglycerin | Cosmetic Ingredients Guide [ci.guide]

- 4. ashland.com [ashland.com]

- 5. CN104817436A - Method for preparing high-purity this compound - Google Patents [patents.google.com]

- 6. Origin of 2-ethylhexanol as a VOC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive review of 2‐ethyl‐1‐hexanol as an indoor air pollutant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.com [ijpsr.com]

- 11. ijpsr.com [ijpsr.com]

Spectroscopic Analysis of Ethylhexylglycerin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of ethylhexylglycerin (also known as 3-(2-ethylhexyloxy)propane-1,2-diol), a common ingredient in cosmetics and personal care products. This document details the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols and data interpretation are provided to assist researchers in the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound (Chemical Formula: C₁₁H₂₄O₃, Molecular Weight: 204.31 g/mol ) is a glyceryl ether.[1][2] Its structure consists of a glycerin backbone with a 2-ethylhexyl group attached via an ether linkage. Spectroscopic techniques are essential for confirming this structure, identifying functional groups, and ensuring purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized for the structural analysis of this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays characteristic signals for its eleven carbon atoms. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the ether and alcohol functional groups.

| Carbon Position | Chemical Shift (δ) in ppm |

| Primary (-CH₃) | 10, 13 |

| Methylene (-CH₂) | Seven signals present |

| Tertiary (-CH) | 39, 70 |

Table 1: ¹³C NMR Chemical Shift Data for this compound. Data sourced from multiple studies.[3]

¹H NMR Spectral Data

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans (NS): 16-32 to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans (NS): 1024 or higher due to the lower natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Spectral Width (SW): 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3391 | O-H | Stretching |

| 2850-2960 | C-H | Stretching |

| 1111 | C-O | Stretching (Ether and Alcohol) |

Table 2: Key FTIR Absorption Bands for this compound.[3]

The broad O-H stretching band around 3391 cm⁻¹ is indicative of the hydroxyl groups and potential hydrogen bonding. The strong C-H stretching bands are characteristic of the alkyl chain. The C-O stretching band confirms the presence of both the ether linkage and the alcohol functional groups.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like this compound.

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| Ionization Mode | m/z Value | Interpretation |

| Electrospray (ES-) | 204.9 | [M-H]⁻ ion |

Table 3: Mass Spectrometry Data for this compound.[3]

The observed m/z value of 204.9 in negative ion mode corresponds to the deprotonated molecule of this compound, confirming its molecular weight of 204.31 g/mol .[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 280 °C.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Workflow and Data Integration

The structural confirmation of this compound is achieved through the integration of data from these spectroscopic techniques.

References

Ethylhexylglycerin solubility in different solvent systems

An In-depth Technical Guide to the Solubility of Ethylhexylglycerin in Different Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a versatile multifunctional ingredient used in cosmetics and pharmaceuticals. The document details its solubility in various solvent systems, outlines standard experimental protocols for solubility determination, and illustrates its mechanism of action and experimental workflows through diagrams.

Introduction to this compound

This compound (CAS No: 70445-33-9), chemically known as 3-[(2-Ethylhexyl)oxy]-1,2-propanediol, is a high-purity, colorless, and nearly odorless liquid.[1] It is a glyceryl ether derived from vegetable glycerin.[2][3] Due to its chemical structure, featuring a polar glycerin head and a non-polar ethylhexyl tail, it possesses amphiphilic properties.[4] This structure makes it a valuable ingredient, functioning as a skin conditioning agent, emollient, mild humectant, and a preservative booster.[4][5] It is stable to hydrolysis, temperature, and a wide pH range (up to 12).[2]

Solubility of this compound

This compound exhibits a wide range of solubility depending on the solvent system. It is characterized by its limited solubility in water and high solubility in organic solvents.[1][2] This dual characteristic allows for its incorporation into both the oil and water phases of emulsions.[4][6]

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for this compound in various common solvents. It is important to note that the solubility in a specific formulation can depend on the presence of other ingredients and should be tested on a case-by-case basis.[1][2]

| Solvent System | Solubility Value | Remarks | Source(s) |

| Water | ~ 0.1% (<0.1 g/100g ) at 25°C | Limited / Slightly soluble | [1][3][7][8][9] |

| Ethanol | > 50% (∞) | Readily soluble / Highly soluble | [7][8][10] |

| Ethanol (10% in water) | ~ 0.2% | Slightly soluble | [7][8] |

| Paraffin Oil | > 50% | Readily soluble | [7][10] |

| Propylene Glycol | < 50% | Sparingly soluble | [7][10] |

| Butylene Glycol | < 50% | Sparingly soluble | [7][10] |

| Silicon Oil | Insoluble | - | [7][10] |

| Organic Solvents (general) | High solubility | Includes alcohols, glycols, glycol ethers, and oils | [1][2][3] |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for this compound are not extensively published in the primary literature, its solubility can be reliably determined using standard laboratory methods. The most common and reliable method for compounds with low solubility is the shake-flask method.[11]

Shake-Flask Method (Higuchi and Connors)

This method is considered the gold standard for determining thermodynamic solubility.[11]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, paraffin oil)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid phase is crucial to ensure saturation is reached.[11]

-

Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 g for 10 minutes).[12]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved particles from being included, filter the aliquot using a syringe filter chemically compatible with the solvent.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC.[10]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as the solubility, typically in g/100 mL, mg/mL, or % (w/w).

Visualizations

Antimicrobial Mechanism of Action

This compound is not a traditional preservative but acts as a potentiating agent or "preservative booster."[5][13] Its primary antimicrobial mechanism involves the physical disruption of microbial cell membranes. As a surfactant-like molecule, it reduces the interfacial tension at the cell membrane, impairing its integrity.[14][15] This action weakens the microorganisms, making them more susceptible to other preservatives like phenoxyethanol, thus allowing for lower concentrations of traditional preservatives.[13][16][17]

Caption: Antimicrobial mechanism of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a compound like this compound.

Caption: Workflow for the Shake-Flask Solubility Method.

References

- 1. formulatorsampleshop.com [formulatorsampleshop.com]

- 2. This compound (OCTOGLYCERIN) - Ataman Kimya [atamanchemicals.com]

- 3. This compound | 70445-33-9 [chemicalbook.com]

- 4. This compound in Skin Care: Benefits, Safety, and Market Demand [elchemy.com]

- 5. How this compound Enhances Preservation and Skin Care Formulations [jindunchemical.com]

- 6. atamankimya.com [atamankimya.com]

- 7. ijpsr.com [ijpsr.com]

- 8. cir-safety.org [cir-safety.org]

- 9. cir-safety.org [cir-safety.org]

- 10. ijpsr.com [ijpsr.com]

- 11. researchgate.net [researchgate.net]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 13. benchchem.com [benchchem.com]

- 14. macschem.us [macschem.us]

- 15. naturallythinking.com [naturallythinking.com]

- 16. This compound Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Antimicrobial Spectrum of Ethylhexylglycerin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexylglycerin, a glyceryl ether, has emerged as a multifunctional ingredient in various industries, notably in cosmetics and pharmaceuticals, due to its efficacy as an antimicrobial agent and its ability to enhance the performance of traditional preservatives. This technical guide provides an in-depth analysis of the in-vitro antimicrobial spectrum of this compound, presenting quantitative data on its efficacy against a range of microorganisms. Detailed experimental protocols for key antimicrobial assays are provided to facilitate reproducible research. Furthermore, this guide illustrates the mechanism of action and experimental workflows through diagrams rendered in DOT language, offering a comprehensive resource for professionals in research and development.

Introduction

This compound [3-(2-ethylhexyloxy)propane-1,2-diol] is a globally approved ingredient recognized for its role as a preservative potentiator, deodorant active, and skin conditioning agent.[1] Its primary antimicrobial function stems from its ability to disrupt the cell membranes of microorganisms.[1][2] This mechanism of action contributes to its broad-spectrum activity against bacteria, yeasts, and molds.[3] A key application of this compound is its synergistic relationship with other preservatives, such as phenoxyethanol, which allows for the use of lower concentrations of these agents, thereby reducing the potential for skin sensitization while maintaining robust antimicrobial protection.[1][2]

Antimicrobial Spectrum and Efficacy: Quantitative Data

The antimicrobial efficacy of this compound has been evaluated against a variety of microorganisms. The following tables summarize the available quantitative data, including Minimum Inhibitory Concentrations (MICs) and synergistic effects with other preservatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Type | MIC (%) |

| Staphylococcus aureus | Gram-positive Bacteria | 0.15[4] |

| Escherichia coli | Gram-negative Bacteria | 0.15[4] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.20[4] |

| Candida albicans | Yeast | 0.15[4] |

| Aspergillus brasiliensis (formerly A. niger) | Mold | 0.15[4] |

Note: In another study, the MIC of this compound was reported as 1.5% against S. aureus, E. coli, P. aeruginosa, and C. albicans, with inhibition of A. niger within 28 days at the same concentration.[5][6]

Table 2: Synergistic Preservative Efficacy with Phenoxyethanol against Escherichia coli

| Test Substance | Concentration (%) | Log Reduction in CFU/ml (after 30 minutes) |

| Phenoxyethanol (PE) | 0.675 | No significant reduction[1] |

| This compound (EHG) | 0.075 | No significant reduction[1] |

| PE + EHG Combination | 0.675 + 0.075 | > 5.0[1][7] |

Mechanism of Action: Cell Membrane Disruption

The primary antimicrobial mechanism of this compound is the disruption of the microbial cell membrane.[1][2] Its amphiphilic structure, possessing both a hydrophilic glycerin head and a lipophilic ethylhexyl tail, allows it to interact with the lipid bilayer of the cell membrane. This interaction alters the membrane's fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death.[1][7] This disruption also weakens the microorganism's defenses, making it more susceptible to other antimicrobial agents, which explains its synergistic effect as a preservative booster.[1][2]

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[8][9]

a. Materials:

-

Test microorganism (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)[4]

-

This compound stock solution

-

Sterile 96-well microtiter plates[10]

-

Sterile diluent (e.g., broth or a suitable solvent if EHG is not readily water-soluble)

-

Microbial inoculum standardized to approximately 5 x 10^5 CFU/mL[8]

-

Incubator

b. Procedure:

-

Preparation of Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plate.[11]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).[11]

-

Incubation: Incubate the microtiter plates at the optimal temperature and duration for the test microorganism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 48-72 hours for fungi).[4][10]

-

Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[8]

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This test evaluates the effectiveness of a preservative system in a cosmetic formulation against microbial challenge over a period of 28 days.[12][13]

a. Materials:

-

Cosmetic formulation containing this compound

-

Test microorganisms: S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis[12]

-

Sterile containers for the product samples

-

Standardized microbial suspensions (approx. 1 x 10^8 CFU/mL for bacteria, 1 x 10^7 CFU/mL for fungi)[3]

-

Appropriate culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)[3]

-

Neutralizing solution (to inactivate the preservative)

-

Incubator (20-25°C)[3]

b. Procedure:

-

Inoculation: Inoculate separate product samples with each of the five test microorganisms to achieve an initial concentration of approximately 1 x 10^5 to 1 x 10^6 CFU/g or mL.[3]

-

Incubation: Store the inoculated samples at a controlled temperature (20-25°C) in the dark for 28 days.[3]

-

Sampling and Enumeration: At specified intervals (e.g., day 0, 7, 14, and 28), withdraw an aliquot from each sample, transfer it to a neutralizing solution, and perform serial dilutions.[3]

-

Plating and Counting: Plate the dilutions onto the appropriate agar medium. Incubate the plates and count the number of colony-forming units (CFU).

-

Evaluation: Calculate the log reduction in microbial count at each time point compared to the initial inoculum. The results are then compared against the acceptance criteria outlined in ISO 11930.[12]

Conclusion

This compound demonstrates a broad-spectrum antimicrobial activity in-vitro against common bacteria, yeasts, and molds. Its primary mechanism of disrupting microbial cell membranes makes it an effective antimicrobial agent on its own and a powerful potentiator for other preservatives. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and formulation scientists in the development of safe and effectively preserved products. Further research could explore its efficacy against a wider range of microorganisms and in various complex formulations.

References

- 1. This compound Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. kuraray.eu [kuraray.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. microchemlab.com [microchemlab.com]

- 13. microbe-investigations.com [microbe-investigations.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethylhexylglycerin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexylglycerin (3-(2-ethylhexyloxy)propane-1,2-diol) is a globally approved, multifunctional ingredient widely utilized in the cosmetic and pharmaceutical industries. It serves as a skin conditioning agent, an emollient, a preservative booster, and a deodorant active. Given its versatile applications and frequent inclusion in formulations that may be subjected to various temperatures during manufacturing and storage, a thorough understanding of its thermal stability and decomposition profile is critical for ensuring product safety and efficacy.

This technical guide provides a comprehensive overview of the thermal behavior of this compound. While specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are limited, this document consolidates available information on its thermal properties, discusses the stability of related compounds, outlines detailed experimental protocols for its thermal analysis, and proposes potential decomposition pathways.

Thermal Properties of this compound

General statements in safety assessments and technical data sheets indicate that this compound is stable to hydrolysis, pH, and temperature under normal conditions of use and storage. However, like most organic molecules, it will decompose at elevated temperatures. Key thermal-related physical properties are summarized below.

| Property | Value | Source |

| Boiling Point | 325 °C | [1] |

| Flash Point | 152 °C | [2] |

Note: The boiling and flash points suggest that this compound is relatively stable at temperatures commonly encountered in cosmetic manufacturing. However, these values do not define the onset of thermal decomposition.

Unstabilized this compound has been shown to be susceptible to oxidative degradation over time, especially when exposed to air, which can lead to the formation of various breakdown products including alcohols, ketones, aldehydes, and carboxylic acids. The presence of a 1,2-diol structure also makes it susceptible to oxidative cleavage reactions. Stabilization, for instance with tocopherol, significantly enhances its stability.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. Detailed experimental protocols for these analyses are provided below.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, degradation temperatures, and the presence of volatile components.

Objective: To determine the thermal decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Experimental Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.

-

-

Instrument Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere. An oxidizing atmosphere (e.g., air) can also be used for comparison to assess oxidative stability.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower or faster heating rate (e.g., 5 °C/min or 20 °C/min) can be used to investigate the kinetics of decomposition.

-

-

Data Collection: Record the sample mass (%) and its first derivative (DTG, %/°C or %/min) as a function of temperature.

-

-

Data Analysis:

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the maximum rate of mass loss occurs, identified from the peak of the DTG curve.

-

Mass Loss: The percentage of mass lost in distinct decomposition steps.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.

Objective: To identify thermal transitions and reactions of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Experimental Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan is important to prevent evaporation at temperatures below the decomposition point.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50 °C) if low-temperature transitions are of interest.

-

Ramp from the starting temperature to a temperature above the expected decomposition range (e.g., 350 °C) at a heating rate of 10 °C/min.

-

A heat-cool-heat cycle can be employed to erase the sample's prior thermal history and better characterize the glass transition.

-

-

Data Collection: Record the heat flow (mW) as a function of temperature (°C).

-

-

Data Analysis:

-

Glass Transition (Tg): A step-like change in the baseline of the DSC curve, indicating a transition from a glassy to a rubbery state.

-

Melting Point (Tm): An endothermic peak (heat absorption) indicating a solid-to-liquid phase transition.

-

Crystallization (Tc): An exothermic peak (heat release) indicating the formation of a crystalline structure from an amorphous or molten state.

-

Decomposition: A broad, often complex series of endothermic or exothermic peaks at higher temperatures, usually corresponding to the mass loss observed in TGA.

-

Visualization of Experimental Workflows and Decomposition Pathways

Experimental Workflow

The logical flow for assessing the thermal stability of this compound is depicted in the following diagram.

Caption: A flowchart illustrating the key stages in the thermal stability assessment of this compound.

Proposed Thermal Decomposition Pathway

Based on the chemical structure of this compound and pyrolysis studies of similar glycerol ethers, a plausible thermal decomposition pathway involves the initial cleavage of the ether bond, which is often the weakest point in the molecule at elevated temperatures.

Caption: A proposed pathway for the thermal decomposition of this compound, highlighting the initial ether bond cleavage.

Studies on the precursor, 2-ethylhexyl glycidyl ether, indicate that when heated to decomposition, it can emit toxic fumes, likely carbon monoxide and carbon dioxide from further oxidation of the initial fragments[3]. High-temperature hydrolysis of this precursor (around 240-350°C) can also lead to product decomposition and the formation of by-products[1][4]. This suggests that the thermal decomposition of this compound likely initiates in a similar temperature range.

Summary and Conclusions

The proposed decomposition pathway, initiated by the cleavage of the ether linkage, is a chemically reasonable hypothesis based on the analysis of structurally related compounds. The primary decomposition products are likely to be 2-ethylhexanol and glycerol-derived fragments, which can further break down into smaller volatile organic compounds.

For drug development professionals and formulation scientists, it is imperative to consider the thermal stability of this compound, especially in manufacturing processes involving heat. The use of stabilized grades of this compound is recommended to minimize degradation during storage. Further studies employing techniques such as Pyrolysis-GC/MS are necessary to definitively identify the thermal decomposition products and fully characterize the thermal degradation profile of this important cosmetic and pharmaceutical ingredient.

References

- 1. KR101769847B1 - The Preparation method of 2-ethylhexylglycerolether from 2-ethylhexylglycidylether by gas phase hydrolysis - Google Patents [patents.google.com]

- 2. matec-conferences.org [matec-conferences.org]

- 3. 2-Ethylhexyl glycidyl ether | C11H22O2 | CID 17162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KR101924027B1 - High Purity 2-Ethylhexylglycerolether, Preparation Method for High Purity 2-Ethylhexylglycerolether and Use thereof - Google Patents [patents.google.com]

Ethylhexylglycerin: A Technical Guide to its Surfactant Properties and Multifunctional Role in Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexylglycerin has emerged as a multifunctional ingredient in the cosmetic and pharmaceutical industries, valued for its role as a preservative booster, skin-conditioning agent, and deodorant.[1][2][3] Its efficacy, particularly in enhancing antimicrobial preservation, is attributed to its inherent surfactant-like properties.[4][5][6] This technical guide provides an in-depth analysis of the surfactant characteristics of this compound, detailing its mechanism of action, physical and chemical properties, and the experimental protocols used to evaluate its performance. The information is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique attributes of this versatile glyceryl ether.

Introduction

This compound (CAS No. 70445-33-9) is a high-purity, colorless, and almost odorless liquid derived from glycerin.[7][8] Chemically, it is an alkyl glyceryl ether, specifically 3-[(2-Ethylhexyl)oxy]-1,2-propanediol, which confers a unique amphiphilic structure.[9][10] This structure, possessing both hydrophilic (from the glycerin backbone) and lipophilic (from the ethylhexyl chain) moieties, is the basis for its surface-active properties.[8][11] While not employed as a primary surfactant, its ability to reduce surface tension is fundamental to its synergistic effects with other ingredients, particularly traditional preservatives.[4][7][12]

Surfactant Properties of this compound

The surfactant-like nature of this compound is a key aspect of its functionality in formulations.[5][8] Unlike conventional surfactants, its primary role is not to create emulsions or foam, but rather to interact at interfaces, most notably at the cell membranes of microorganisms.[4][11]

Physicochemical Data

While extensive quantitative data on the surfactant properties of this compound, such as a specific Critical Micelle Concentration (CMC), are not widely published in scientific literature, a calculated Hydrophilic-Lipophilic Balance (HLB) value provides insight into its surface activity.

| Property | Value | Source(s) |

| Chemical Name | 3-[(2-Ethylhexyl)oxy]-1,2-propanediol | [9] |

| INCI Name | This compound | [13] |

| CAS Number | 70445-33-9 | [14] |

| Molecular Formula | C11H24O3 | [9][14] |

| Molecular Weight | 204.3 g/mol | [9] |

| Appearance | Clear, colorless liquid | [7][15] |

| Solubility | Limited in water (approx. 0.1%), highly soluble in organic solvents like alcohols and glycols. | [7] |

| Calculated HLB | ~7.5 | [7][8] |

| Recommended Use Concentration | 0.3% - 1.0% | [8][15] |

Table 1: Physicochemical Properties of this compound.

The calculated HLB of approximately 7.5 positions this compound as having both hydrophilic and lipophilic characteristics.[7][8] An HLB in this range is typically associated with wetting and spreading agents and can influence the stability of emulsions.[8][16] For comparison, water-in-oil (W/O) emulsifiers typically have HLB values in the 3-6 range, while oil-in-water (O/W) emulsifiers are in the 8-18 range.[8][16]

Mechanism of Action as a Surfactant

The primary manifestation of this compound's surfactant properties is its ability to disrupt the integrity of microbial cell membranes.[14][17][18] This mechanism is central to its role as a preservative booster.

By reducing the surface tension at the cell wall of microorganisms, this compound facilitates the penetration of other antimicrobial agents, such as phenoxyethanol, into the cell.[4][12][17] This synergistic action enhances the overall efficacy of the preservative system, allowing for lower concentrations of traditional preservatives and resulting in milder formulations.[4][11] Studies have shown that a combination of sub-lethal concentrations of this compound and phenoxyethanol leads to rapid killing of bacteria like E. coli, accompanied by leakage of cellular constituents and disruption of energy metabolism.[17][19][20]

Figure 1. Mechanism of this compound as a Preservative Booster.

Experimental Protocols

Evaluating the surfactant and antimicrobial properties of this compound involves a range of standard and specialized experimental techniques.

Determination of Antimicrobial Efficacy

A common method to assess the preservative-boosting effect of this compound is through a time-kill assay.

Protocol: Time-Kill Assay for E. coli

-

Culture Preparation: A culture of E. coli is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C. The culture is then diluted to a standardized cell density (e.g., 10^6 CFU/mL) in a buffer solution.

-

Test Solutions: Prepare solutions of this compound alone, a primary preservative (e.g., phenoxyethanol) alone, and a combination of the two at desired concentrations in the buffer. A control with no antimicrobial agent is also prepared.

-

Exposure: The standardized bacterial suspension is added to each test solution and the control. The mixtures are incubated at a controlled temperature (e.g., 25°C).

-

Sampling and Plating: At specified time intervals (e.g., 0, 30, 60, 120 minutes, and 24 hours), aliquots are taken from each mixture. Serial dilutions are performed, and the diluted samples are plated on agar plates (e.g., Tryptic Soy Agar).

-

Incubation and Counting: The plates are incubated at 37°C for 24-48 hours, after which the number of colony-forming units (CFU) is counted.

-

Data Analysis: The log reduction in viable bacteria is calculated for each time point and test solution compared to the initial inoculum. A synergistic effect is indicated if the combination of this compound and the primary preservative shows a greater log reduction than the sum of the individual agents.[17][19]

Figure 2. Workflow for a Time-Kill Antimicrobial Assay.

Evaluation of Membrane Integrity

The effect of this compound on bacterial cell membrane integrity can be assessed using microscopy and leakage assays.

Protocol: Membrane Integrity Assessment using Microscopy

-

Cell Treatment: E. coli cells are treated with sub-lethal concentrations of this compound, phenoxyethanol, and their combination for a defined period. An untreated control is also prepared.

-

Fixation: The bacterial cells are fixed using a suitable fixative (e.g., glutaraldehyde).

-

Preparation for Microscopy:

-

For Scanning Electron Microscopy (SEM): The fixed cells are dehydrated through a series of ethanol concentrations, subjected to critical point drying, and then sputter-coated with a conductive material like gold/palladium.

-

For Transmission Electron Microscopy (TEM): The fixed cells are post-fixed, dehydrated, and embedded in resin. Ultra-thin sections are then cut and stained with heavy metals (e.g., uranyl acetate and lead citrate).

-

-

Imaging: The prepared samples are examined under the respective electron microscope to observe morphological changes, such as cell shrinkage, surface alterations, and leakage of cytoplasmic material.[17]

Applications in Formulations

The multifunctional nature of this compound makes it a valuable ingredient in a wide range of cosmetic and personal care products, including:

-

Skincare: Creams, lotions, and serums, where it acts as a skin-conditioning agent and preservative booster.[1][11]

-

Deodorants: It effectively inhibits the growth of odor-causing bacteria.[3][7]

-

Haircare: Shampoos and conditioners, contributing to preservation and hair conditioning.[1][2]

Its use is particularly prominent in "paraben-free" and "clean beauty" formulations, where it serves as a safer alternative to traditional preservatives.[7][11]

Conclusion

This compound is a versatile cosmetic ingredient whose efficacy is deeply rooted in its surfactant-like properties. While quantitative surfactant data remains limited in public literature, its ability to reduce interfacial tension at the microbial cell membrane is a well-established mechanism for its role as a potent preservative booster. Its multifunctional benefits, including skin conditioning and deodorizing effects, combined with a favorable safety profile, position it as a key component in modern cosmetic and pharmaceutical formulations. Further research into its specific surfactant characteristics, such as its CMC and surface tension reduction capabilities, would provide a more complete understanding and could unlock new applications for this valuable ingredient.

References

- 1. atamankimya.com [atamankimya.com]

- 2. specialchem.com [specialchem.com]

- 3. us.typology.com [us.typology.com]

- 4. nbinno.com [nbinno.com]

- 5. ulprospector.com [ulprospector.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. This compound (OCTOGLYCERIN) - Ataman Kimya [atamanchemicals.com]

- 8. formulatorsampleshop.com [formulatorsampleshop.com]

- 9. ETHYLHEXYL GLYCERINE - Ataman Kimya [atamanchemicals.com]

- 10. ijpsr.com [ijpsr.com]

- 11. This compound in Skin Care: Benefits, Safety, and Market Demand [elchemy.com]

- 12. naturallythinking.com [naturallythinking.com]

- 13. jaymanindustries.com [jaymanindustries.com]

- 14. How this compound Enhances Preservation and Skin Care Formulations [jindunchemical.com]

- 15. This compound In Body Care Products - Knowde Periodical [periodical.knowde.com]

- 16. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 17. This compound Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. This compound Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol | PLOS One [journals.plos.org]

- 20. This compound Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylhexylglycerin interaction with skin lipids

An In-Depth Technical Guide to the Interaction of Ethylhexylglycerin with Skin Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EHG) is a multifunctional cosmetic ingredient widely utilized for its properties as a preservative enhancer, emollient, humectant, and skin conditioning agent.[1][2] Its efficacy, particularly as a penetration enhancer and antimicrobial booster, is intrinsically linked to its interaction with lipid structures. This technical guide provides a detailed examination of the biophysical and biochemical interactions between this compound and the lipids of the skin, with a focus on the stratum corneum. We will explore its surfactant-mediated mechanism of action, present available quantitative data on skin penetration, detail relevant experimental protocols for investigation, and discuss potential downstream effects on cellular signaling pathways. This document serves as a comprehensive resource for researchers and professionals in dermatology, cosmetic science, and drug development.

Introduction to this compound and Skin Lipids

This compound: A Multifunctional Glyceryl Ether

This compound (3-[2-(Ethylhexyl)oxyl]-1,2-propandiol) is a synthetic compound derived from glycerin.[1] Its chemical structure features a glycerin backbone attached to an ethylhexyl alkyl chain via an ether linkage, rendering it an amphiphilic molecule with both hydrophilic and lipophilic properties.[1][3] This dual nature is fundamental to its functions in cosmetic and dermatological formulations, which include acting as a skin-conditioning agent, a mild humectant, an emollient, and, most notably, a potentiating agent for preservatives like phenoxyethanol.[4][5]

The Stratum Corneum Lipid Matrix: The Keystone of Skin Barrier Function

The outermost layer of the epidermis, the stratum corneum (SC), provides the primary barrier against water loss and the ingress of foreign substances. This function is largely governed by its unique "brick and mortar" structure, where protein-rich corneocytes (the "bricks") are embedded in a continuous intercellular lipid matrix (the "mortar").[6] This matrix is predominantly composed of ceramides, cholesterol, and free fatty acids in an approximately equimolar ratio.[7][8] These lipids are organized into highly ordered, crystalline lamellar structures, which are crucial for maintaining the skin's barrier integrity.[2][7] Any disruption to this ordered lipid organization can compromise the barrier, leading to increased transepidermal water loss (TEWL) and enhanced permeability.

The Core Interaction: A Surfactant-Mediated Mechanism

The primary mechanism by which this compound interacts with lipid structures is rooted in its properties as a mild surfactant.[4] This mechanism is well-documented in its role as an antimicrobial preservative booster and is widely understood to extend to its interaction with the stratum corneum's intercellular lipids.

Disruption of Microbial Cell Membranes